molecular formula C6H2Br2F2 B155806 1,2-Dibromo-3,5-difluorobenzene CAS No. 10105-60-9

1,2-Dibromo-3,5-difluorobenzene

Cat. No. B155806
CAS RN: 10105-60-9
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluorobenzene is an aryl fluorinated building block . It’s a solid substance with a molecular weight of 271.89 .


Synthesis Analysis

The synthesis of 1,2-Dibromo-3,5-difluorobenzene involves a condensation reaction . The original synthesis starts with 3,6-dibromo-4,5-difluorobenzene-1,2-diamine . A new synthetic approach has been designed to make PTQ10, a conjugated polymer, which uses 1,2-Dibromo-3,5-difluorobenzene and has a significant reduction in cost .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromo-3,5-difluorobenzene is C6H2Br2F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2-Dibromo-3,5-difluorobenzene has been used in the synthesis of 4-bromo-2,6-difluorobenzoic acid . It has also been used in Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

1,2-Dibromo-3,5-difluorobenzene is a solid at 20°C . It has a melting point of 36.0 to 39.0 °C . The density is 1.676 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Organic Compounds

1,2-Dibromo-3,5-difluorobenzene serves as a precursor in the synthesis of various organic compounds. It's utilized in efficient methods to access synthetically valuable 1,2-dibromobenzenes, crucial for organic transformations and reactions based on intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Catalysis and Cross-Coupling Reactions

This chemical is important in catalysis, particularly in Sonogashira cross-coupling reactions. These reactions proceed with high site-selectivity, producing a variety of mono- and diethynyl substituted fluorinated benzene derivatives (Reimann et al., 2012). Additionally, it's used in Suzuki-Miyaura reactions to synthesize difluorinated ortho-terphenyls, highlighting its versatility in organic synthesis (Sharif et al., 2010).

Organometallic Chemistry

In organometallic chemistry, 1,2-Dibromo-3,5-difluorobenzene is recognized for its role in facilitating reactions. Its fluorine substituents influence the binding strength to metal centers, making it useful in various organometallic reactions and transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies

It's also studied in biodegradation contexts, such as its degradation by microbial strains like Labrys portucalensis, which is significant in understanding environmental impacts and the biodegradation of industrial chemicals (Moreira et al., 2009).

Molecular Structure Analysis

This compound is also important in studying molecular structures and properties. Investigations into its microwave spectra and dipole moments provide insights into molecular geometry and electronic structure (Nygaard et al., 1967).

NMR Spectroscopy

1,2-Dibromo-3,5-difluorobenzene is used in NMR spectroscopy to study solvent effects on coupling constants, providing valuable data for understanding molecular interactions in different environments (Suntioinen & Laatikainen, 1992).

Photodissociation Studies

Its role in photodissociation studies, such as in the investigation of the C-Br photo-fragmentation of bromo-3,5-difluorobenzene, is crucial for understanding reaction mechanisms at a molecular level (Borg, 2007).

Safety And Hazards

1,2-Dibromo-3,5-difluorobenzene can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

While specific future directions for 1,2-Dibromo-3,5-difluorobenzene are not mentioned in the search results, it is used in the synthesis of conjugated polymers for organic solar cells . This suggests potential applications in the development of renewable energy technologies.

properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,5-difluorobenzene

CAS RN

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139215-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Sharif, S Reimann, A Villinger, P Langer - Synlett, 2010 - thieme-connect.com
The Suzuki-Miyaura reaction of 1, 2-dibromo-3, 5-difluorobenzene with two equivalents of arylboronic acids gave difluorinated ortho-terphenyls. The reaction with one equivalent of …
Number of citations: 15 www.thieme-connect.com
S Reimann, K Wittler, S Schmode… - European Journal of …, 2013 - Wiley Online Library
Site‐selective Sonogashira cross‐coupling reactions of 1,4‐dibromo‐2‐(trifluoromethyl)benzene have been performed, affording a variety of functionalized alkynyl‐substituted (…
S Reimann, P Ehlers, M Sharif, K Wittler… - Catalysis …, 2012 - Elsevier
A variety of mono- and diethynyl substituted fluorinated benzene derivatives was prepared by Sonogashira cross coupling reactions of 1,2-dibromo-3,5-difluorobenzene. The reactions …
Number of citations: 10 www.sciencedirect.com
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com
M Sharif, A Maalik, S Reimann, H Feist, J Iqbal… - Journal of Fluorine …, 2013 - Elsevier
A variety of fluorinated terphenyls were prepared by site-selective Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, such as 1,2-dibromo-3,5-difluorobenzene, …
Number of citations: 16 www.sciencedirect.com
GM Bernard, RW Schurko - Magnetic resonance in chemistry, 1995 - Wiley Online Library
Long‐range isotope shifts, Δδ, due to 37 Cl/ 35 Cl and 81 Br/ 79 Br, in the 19 F NMR spectra of some substituted benzenes are reported. The shifts appear to be invariant to solvent and …
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
CSS Kumar, A Shukla, TS Mahesh - Physics Letters A, 2016 - Elsevier
Quantum state after measuring a degenerate observable is given by Lüders and von Neumann state update rules. While the former preserves superpositions, the latter does not. Even …
Number of citations: 7 www.sciencedirect.com
K Islam, H Narjinari, A Kumar - Asian Journal of Organic …, 2021 - Wiley Online Library
Polyacetylene bridged π‐conjugated polyaromatic hydrocarbons (PAHs) have found wide applications in the fabrication of organic field‐effect transistors (OFETs), organic light emitting …
Number of citations: 7 onlinelibrary.wiley.com
M Sharif Akbar - Dissertation, Rostock, Universität …
Number of citations: 4

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